molecular formula C12H13N3O3S B5336314 4-ethoxy-N-2-pyrazinylbenzenesulfonamide

4-ethoxy-N-2-pyrazinylbenzenesulfonamide

Cat. No.: B5336314
M. Wt: 279.32 g/mol
InChI Key: KMPLGGZMQRFMMN-UHFFFAOYSA-N
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Description

4-Ethoxy-N-2-pyrazinylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with an ethoxy group (–OCH₂CH₃) at the para position and a sulfonamide (–SO₂NH₂) linkage connected to a pyrazinyl moiety. This compound belongs to a broader class of benzenesulfonamides, which are widely studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities . Pyrazinyl substituents contribute to π-π stacking interactions in biological targets, such as enzymes or receptors, making this compound structurally distinct from other sulfonamide analogs .

Properties

IUPAC Name

4-ethoxy-N-pyrazin-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-2-18-10-3-5-11(6-4-10)19(16,17)15-12-9-13-7-8-14-12/h3-9H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPLGGZMQRFMMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Key structural differences between 4-ethoxy-N-2-pyrazinylbenzenesulfonamide and related compounds lie in the substituents on the benzene ring and the heterocyclic amine. Below is a comparative analysis:

Compound Benzene Substituent Heterocyclic Amine Key Functional Impact Reference
This compound Ethoxy (–OCH₂CH₃) Pyrazinyl Enhanced lipophilicity; π-π interactions
Sulfapyridazine Amino (–NH₂) Pyridazinyl Higher solubility; moderate antimicrobial activity
Sulfapyrazine Amino (–NH₂) Pyrazinyl Similar π-stacking but lower metabolic stability
4-Methoxy-N-(pyrimidin-2-yl)benzenesulfonamide Methoxy (–OCH₃) Pyrimidinyl Reduced steric hindrance; altered enzyme binding

Key Observations :

  • Ethoxy vs.
  • Pyrazinyl vs. Pyridazinyl/Pyrimidinyl : Pyrazinyl’s nitrogen arrangement enables stronger interactions with hydrophobic enzyme pockets compared to pyridazinyl (two adjacent N atoms) or pyrimidinyl (meta N positions) .
Pharmacokinetic and Pharmacodynamic Profiles

Limited direct data exist for this compound, but inferences can be drawn from analogs:

Property This compound Sulfapyridazine 4-Chlorophenyl Pyrazole Analogs
LogP (Predicted) ~2.1 ~0.8 ~3.0
Metabolic Stability Moderate (ethoxy group resists hydrolysis) Low (amino oxidation) High (chlorophenyl stability)
Enzyme Inhibition (IC₅₀) Not reported 15 µM (DHFR)* 8 µM (COX-2)**

Dihydrofolate reductase (DHFR); *Cyclooxygenase-2 (COX-2)

Key Findings :

  • Ethoxy substitution improves metabolic stability over amino groups, which are prone to acetylation or oxidation .
  • Pyrazinyl-linked sulfonamides show broader enzyme inhibition profiles compared to pyrimidinyl derivatives, which are more target-specific .

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